molecular formula C6H3BrFNO4S B2699392 4-Bromo-3-nitrobenzene-1-sulfonyl fluoride CAS No. 1934565-71-5

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride

Cat. No. B2699392
M. Wt: 284.06
InChI Key: OASJNHRLMWDBPA-UHFFFAOYSA-N
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Description

“4-Bromo-3-nitrobenzene-1-sulfonyl fluoride” is a chemical compound. The sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-3-nitrobenzene-1-sulfonyl fluoride” are not available, it’s worth noting that bromo and nitro groups on benzene rings are often involved in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis of Sulfonyl Fluorides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
  • Methods of Application : Strategies for the construction of these frameworks mainly focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination, for the preparation of sulfonyl fluorides have also been reported .
  • Results or Outcomes : This method provides a concise and efficient approach for producing sulfonyl fluorides, which have found widespread applications in various scientific fields .

SuFEx Clickable Reagent

  • Scientific Field : Chemical Biology
  • Summary of the Application : 1-Bromoethene-1-sulfonyl fluoride was developed as a new SuFEx clickable reagent . This unique reagent possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride) and has great potential to function as a tris-electrophile and as a sulfur(VI) fluoride exchange (SuFEx) clickable material .
  • Methods of Application : The application of this reagent for regioselective synthesis of 5-sulfonylfluoro isoxazoles has been realized through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides .
  • Results or Outcomes : This practical protocol provides a general and direct route to functionalized isoxazoles possessing sulfonyl fluoride moieties .

Generation of Fluorosulfonyl Radicals

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The generation of fluorosulfonyl radicals has opened new horizons for the synthesis of sulfonyl fluorides . These radicals have been used in the synthesis of diverse functionalized sulfonyl fluorides .
  • Methods of Application : The generation of fluorosulfonyl radicals can be achieved from different precursors . These radicals participate in direct fluorosulfonylation, a concise and efficient approach for C–SO2F bond formation .
  • Results or Outcomes : This method has expanded the toolbox of synthetic chemistry, enabling the production of a wide range of sulfonyl fluorides .

Electrophilic Aromatic Substitution

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Sulfonyl fluorides can be used in electrophilic aromatic substitution reactions . This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile .
  • Methods of Application : The electrophilic aromatic substitution involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
  • Results or Outcomes : This reaction allows for the synthesis of a wide range of aromatic compounds, including those containing sulfonyl fluoride moieties .

Transformation of Sulfonates to Sulfonyl Fluorides

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A cascade process has been developed for directly transforming abundant and inexpensive sulfonates (or sulfonic acids) to highly valuable sulfonyl fluorides .
  • Methods of Application : This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
  • Results or Outcomes : This process provides a direct and efficient route to sulfonyl fluorides from sulfonates or sulfonic acids .

Synthesis of Benzene Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Sulfonyl fluorides can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
  • Methods of Application : The key step in this process is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this intermediate by loss of a proton from the sp3-hybridized carbon .
  • Results or Outcomes : This reaction allows for the synthesis of a wide range of aromatic compounds, including those containing sulfonyl fluoride moieties .

properties

IUPAC Name

4-bromo-3-nitrobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASJNHRLMWDBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrobenzene-1-sulfonyl fluoride

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